molecular formula C12H16N2O3 B2489666 (5-Nitro-2-piperidinophenyl)methanol CAS No. 203509-89-1

(5-Nitro-2-piperidinophenyl)methanol

Cat. No.: B2489666
CAS No.: 203509-89-1
M. Wt: 236.271
InChI Key: HPJSQHAKICNAIY-UHFFFAOYSA-N
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Properties

IUPAC Name

(5-nitro-2-piperidin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSQHAKICNAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-piperidinophenyl)methanol typically involves the nitration of 2-piperidinophenylmethanol. The reaction conditions for this nitration process often include the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2-piperidinophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitro-2-piperidinophenyl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Nitro-2-piperidinophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitro-2-piperidinophenyl)methanol is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific research applications .

Biological Activity

(5-Nitro-2-piperidinophenyl)methanol, a compound with the CAS number 203509-89-1, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a nitrophenyl group. This unique configuration contributes to its biological properties, particularly in interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The nitro group may enhance the compound's electrophilicity, allowing it to participate in various biochemical reactions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Modulation: Interaction with specific receptors could alter signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a novel antibacterial agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of treatment. The compound was found to activate caspase pathways, leading to programmed cell death.

Safety and Toxicology

While preliminary studies highlight the potential therapeutic benefits of this compound, safety assessments are crucial. Toxicological evaluations have shown that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human cells. However, further investigations are necessary to fully understand its safety profile.

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